Fmoc-PEG6-NHS ester Fmoc-PEG6-NHS ester Fmoc-PEG6-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Brand Name: Vulcanchem
CAS No.: 1818294-31-3
VCID: VC0528297
InChI: InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C34H44N2O12
Molecular Weight: 672.73

Fmoc-PEG6-NHS ester

CAS No.: 1818294-31-3

Cat. No.: VC0528297

Molecular Formula: C34H44N2O12

Molecular Weight: 672.73

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-PEG6-NHS ester - 1818294-31-3

Specification

CAS No. 1818294-31-3
Molecular Formula C34H44N2O12
Molecular Weight 672.73
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)
Standard InChI Key KFJXLDJJJJQTGL-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Appearance Solid powder

Introduction

Chemical Structure and Properties

Fmoc-PEG6-NHS ester (CAS 1818294-31-3) is a bifunctional molecule with distinct structural components that contribute to its versatility in bioconjugation chemistry. The molecular formula of this compound is C34H44N2O12 with a molecular weight of 672.72 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .

Key Structural Elements

The structure of Fmoc-PEG6-NHS ester consists of three essential components:

  • Fmoc Group: A protective group that shields the amine terminus until deliberate removal under basic conditions

  • PEG6 Chain: A hexaethylene glycol spacer that provides flexibility and water solubility

  • NHS Ester: A reactive end group that readily forms amide bonds with primary amines

The canonical SMILES notation for this compound is C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .

Physical and Chemical Properties

Fmoc-PEG6-NHS ester exhibits specific physicochemical properties that make it suitable for bioconjugation applications. The key properties are summarized in the following table:

PropertyValue
Molecular Weight672.72 g/mol
Physical AppearancePale yellow or colorless oily matter
Density1.3±0.1 g/cm³
Purity≥95%
SolubilitySoluble in DCM, DMF, DMSO
Storage Conditions2-8°C

The presence of the PEG6 chain significantly increases the compound's solubility in aqueous media, which is a crucial advantage for bioconjugation reactions that often occur in physiological conditions .

Mechanism of Action

Fmoc-PEG6-NHS ester functions through a dual-reactive mechanism that allows for sequential and controlled bioconjugation strategies.

NHS Ester Reactivity

The NHS ester component of Fmoc-PEG6-NHS ester is designed to react specifically with primary amines (-NH2) through nucleophilic attack. This reaction results in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct . This chemistry enables the selective labeling of primary amines present in proteins, amine-modified oligonucleotides, and other biomolecules .

Fmoc Deprotection

The Fmoc protecting group can be selectively removed under mild basic conditions (typically using 20% piperidine in DMF) to reveal a free primary amine . This newly exposed amine can subsequently participate in further conjugation reactions, allowing for the construction of complex molecular architectures with precise control .

Applications in Bioconjugation

Fmoc-PEG6-NHS ester serves as a versatile tool in various bioconjugation strategies, offering advantages that stem from its bifunctional nature and the presence of the PEG spacer.

Protein Modification

The NHS ester functionality of Fmoc-PEG6-NHS ester readily reacts with lysine residues and N-terminal amines in proteins. This reaction specificity makes it an excellent choice for protein labeling with minimal side reactions . The PEG6 chain acts as a spacer, reducing steric hindrance and preventing potential interference with protein function after modification .

Oligonucleotide Conjugation

Fmoc-PEG6-NHS ester can be used to label amine-modified oligonucleotides, creating conjugates that maintain their hybridization capabilities while gaining new functionalities . The PEG spacer helps maintain the water solubility of the conjugated oligonucleotides, which is essential for their biological applications .

Step-wise Conjugations

The presence of both the reactive NHS ester and the protected Fmoc-amine allows for sequential conjugation strategies. Researchers can first conjugate the linker through the NHS ester, then remove the Fmoc group to expose the amine for a second conjugation reaction, enabling the creation of heterobifunctional conjugates with precise control .

Role in Drug Development

Fmoc-PEG6-NHS ester has proven to be a valuable tool in modern drug development strategies, particularly in creating advanced therapeutic modalities.

Improvement of Pharmacokinetic Properties

When attached to peptides and proteins, the PEG component of Fmoc-PEG6-NHS ester can significantly improve pharmacokinetic properties of therapeutic molecules. These improvements include:

  • Enhanced water solubility

  • Increased circulation time in vivo

  • Reduced immunogenicity

  • Improved stability against proteolytic degradation

Application in Targeted Drug Delivery

The bifunctional nature of Fmoc-PEG6-NHS ester makes it ideal for conjugating targeting moieties to therapeutic payloads. This functionality enables the creation of targeted drug delivery systems that can selectively accumulate in disease tissues, improving efficacy while reducing off-target effects .

Use in Proteolysis-Targeting Chimeras (PROTACs)

Fmoc-PEG6-NHS ester can serve as a linker in the development of PROTACs, which are heterobifunctional molecules designed to induce targeted protein degradation. In this application, the PEG linker connects a ligand for an E3 ubiquitin ligase with another ligand for the target protein, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparative Analysis of PEG Derivatives

Fmoc-PEG6-NHS ester is part of a larger family of PEG-based crosslinkers that vary in their PEG chain length and reactive groups. The table below compares Fmoc-PEG6-NHS ester with related compounds:

CompoundMolecular Weight (g/mol)PEG UnitsApplications
Fmoc-PEG1-NHS ester452.461Short-distance crosslinking
Fmoc-PEG2-NHS ester496.512Short-distance crosslinking
Fmoc-PEG4-NHS ester584.624Medium-distance crosslinking
Fmoc-PEG6-NHS ester672.736Medium-distance crosslinking with enhanced solubility
Fmoc-PEG8-NHS ester760.838Long-distance crosslinking
Fmoc-PEG12-NHS ester937.0512Long-distance crosslinking with high solubility
Fmoc-PEG24-NHS ester1465.6824Very long-distance crosslinking with maximum solubility

The selection of the appropriate PEG chain length depends on the specific application requirements, including the desired distance between conjugated entities and solubility needs .

Future Perspectives

The versatility of Fmoc-PEG6-NHS ester positions it at the forefront of several emerging fields in biomedical research and pharmaceutical development.

Evolving Applications in Nanomedicine

The controlled conjugation capabilities of Fmoc-PEG6-NHS ester make it valuable for functionalizing nanoparticles and creating advanced drug delivery systems. Its role in nano-bioconjugation is likely to expand as nanomedicine continues to develop.

Role in Emerging Therapeutic Modalities

As novel therapeutic approaches such as PROTACs, antibody-drug conjugates, and mRNA therapeutics continue to advance, the demand for versatile linkers like Fmoc-PEG6-NHS ester is expected to grow .

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